molecular formula C11H20N2O3 B1416872 Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate CAS No. 393155-08-3

Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate

Cat. No. B1416872
CAS RN: 393155-08-3
M. Wt: 228.29 g/mol
InChI Key: BZJHPMPGJMFICO-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate, also known as EMAPC, is a synthetic compound with a variety of applications in organic chemistry, biochemistry, and medical research. It is a versatile molecule that can be used as a biological tool to study the structure and function of proteins, as well as a precursor for synthesizing other compounds. EMAPC is a colorless, odorless, crystalline solid that is soluble in water and alcohol. It is also highly stable and can be stored at room temperature for long periods of time.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate derivatives have been studied for their anti-acetylcholinesterase (anti-AChE) activity. Research has shown that introducing a bulky moiety in the benzamide, or an alkyl or phenyl group at the nitrogen atom of benzamide, can significantly enhance this activity. One derivative, in particular, demonstrated a marked increase in acetylcholine content in the cerebral vortex and hippocampus of rats, suggesting its potential as an antidementia agent (Sugimoto et al., 1990). Further studies also expanded on this area, exploring structure-activity relationships (SAR) to identify compounds with potent anti-AChE activity (Sugimoto et al., 1992).

Antimicrobial Activity

Some derivatives of Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate have shown promising antimicrobial activities. Research conducted on substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives indicated antibacterial and antifungal activities, emphasizing the compound's potential in antimicrobial applications (Faty et al., 2010).

Anticancer Activity

Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate derivatives have been synthesized and evaluated for their anticancer properties. A study on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids found certain compounds to exhibit strong anticancer activities, highlighting their potential in cancer treatment research (Rehman et al., 2018).

Synthesis and Structural Analysis

Various studies have focused on the efficient synthesis and structural analysis of Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate derivatives. These include investigations into the crystal structures of analogues and the development of synthesis methods using piperidine as a key ingredient (Mambourg et al., 2021). Additionally, research on microwave-assisted treatment for direct amidation of related compounds has been conducted (Milosevic et al., 2015).

Applications in Drug Design

Compounds related to Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate have been explored for their potential in drug design, particularly in targeting Mycobacterium tuberculosis. The design and synthesis of thiazole-aminopiperidine hybrid analogues demonstrated promising inhibitory activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).

properties

IUPAC Name

ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-16-11(15)9-4-6-13(7-5-9)10(14)8-12-2/h9,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJHPMPGJMFICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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